

Vanillin Isobutyrate: An In-depth Technical Guide to its Organoleptic Properties

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Compound of Interest

Compound Name: *Vanillin isobutyrate*

Cat. No.: B1584189

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Introduction

Vanillin isobutyrate (CAS No. 20665-85-4) is a synthetic flavoring and fragrance ingredient prized for its complex and desirable sensory characteristics. As an ester of vanillin, it offers a unique aromatic profile that finds extensive application in the food, beverage, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the organoleptic properties of **vanillin isobutyrate**, including its detailed aroma and flavor profile, relevant physicochemical data, and the underlying biochemical pathways governing its perception. Furthermore, this document outlines standardized methodologies for its sensory evaluation, providing a framework for reproducible and comparative analysis.

Physicochemical Properties

A summary of the key physicochemical properties of **vanillin isobutyrate** is presented in Table 1. These properties are crucial for its application in various formulations and for understanding its behavior during processing and storage.

Property	Value	Reference
Synonyms	Isobutavan, 4-Formyl-2-methoxyphenyl isobutyrate	[1]
Molecular Formula	C ₁₂ H ₁₄ O ₄	[1]
Molecular Weight	222.24 g/mol	[1]
Appearance	White to off-white solid or colorless to pale yellow liquid	[1] [2]
Odor	Sweet, creamy, vanilla-like with fruity and caramel notes	[3]
Taste	Sweet, vanilla-like	[4]
Purity	96-98%	[2]
Boiling Point	312.9 ± 27.0 °C (Predicted)	[3]
Flash Point	>100 °C	[2]
Solubility	Soluble in alcohol and organic solvents; Insoluble in water	[2] [4]
Density	1.12 g/mL at 25 °C	[3]
Refractive Index	n _{20/D} 1.524	[3]

Organoleptic Profile

Vanillin isobutyrate possesses a multifaceted organoleptic profile characterized by a dominant sweet, creamy, and vanilla-like aroma and taste. Its sensory characteristics are often described as richer and more complex than vanillin, with additional nuanced notes.

Aroma Profile

The aroma of **vanillin isobutyrate** is predominantly sweet and creamy with a strong vanilla character.[\[3\]](#) It is also described as having fruity and caramel undertones.[\[3\]](#) Some sources also note a chocolate-like nuance. This complexity makes it a versatile ingredient in both flavor and fragrance applications.

Flavor Profile

The taste of **vanillin isobutyrate** is primarily sweet and vanilla-like.^[4] It is used in a variety of food products to impart a rich, creamy vanilla flavor.

Due to the limited availability of public, quantitative sensory panel data for **vanillin isobutyrate**, Table 2 presents an illustrative flavor profile with hypothetical intensity ratings on a 10-point scale. This serves as a representative example for researchers looking to conduct their own sensory evaluations.

Attribute	Intensity (1-10)	Description
Sweet	8	Clean, sugary sweetness
Vanilla	9	Dominant, rich, and creamy vanilla character
Creamy	7	Smooth, dairy-like mouthfeel and aroma
Fruity	4	Subtle notes of ripe, cooked fruit
Caramel	3	Light, toasted sugar and buttery notes
Chocolate	2	Faint cocoa or white chocolate undertones
Powdery	2	A slight, dry, powdery finish

Sensory Perception: Signaling Pathways

The perception of **vanillin isobutyrate**'s flavor and aroma is a complex process involving interactions with specific receptors in the gustatory and olfactory systems.

Gustatory (Taste) Signaling Pathway

The sweet taste of **vanillin isobutyrate** is primarily mediated by the T1R2/T1R3 G-protein-coupled receptor (GPCR) found in taste receptor cells on the tongue.^{[5][6][7]} The binding of

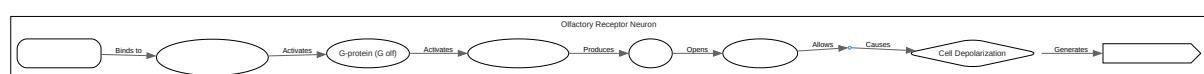
sweet compounds to this receptor initiates an intracellular signaling cascade.



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Sweet Taste Signaling Pathway

The aroma of **vanillin isobutyrate** is detected by olfactory receptor neurons in the nasal cavity. Odorant molecules bind to specific olfactory receptors (ORs), which are also a type of GPCR. [8] This binding event triggers a signaling cascade that leads to the perception of smell.



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Olfactory Signaling Pathway

Experimental Protocols for Sensory Evaluation

Standardized sensory evaluation is critical for obtaining reliable and comparable data on the organoleptic properties of **vanillin isobutyrate**. Descriptive analysis is a suitable method for this purpose.[9][10]

Panelist Selection and Training

A panel of 8-12 individuals should be selected based on their sensory acuity, ability to describe sensations, and availability. Panelists should undergo training to familiarize themselves with the aroma and flavor profile of vanillin and related compounds. Reference standards for key attributes (e.g., sweet, vanilla, creamy, fruity) should be provided.

Sample Preparation

Vanillin isobutyrate should be dissolved in a neutral carrier, such as mineral oil for aroma evaluation or a 5% sugar solution for flavor evaluation, at various concentrations. Samples

should be presented in coded, identical containers to prevent bias.

Evaluation Procedure

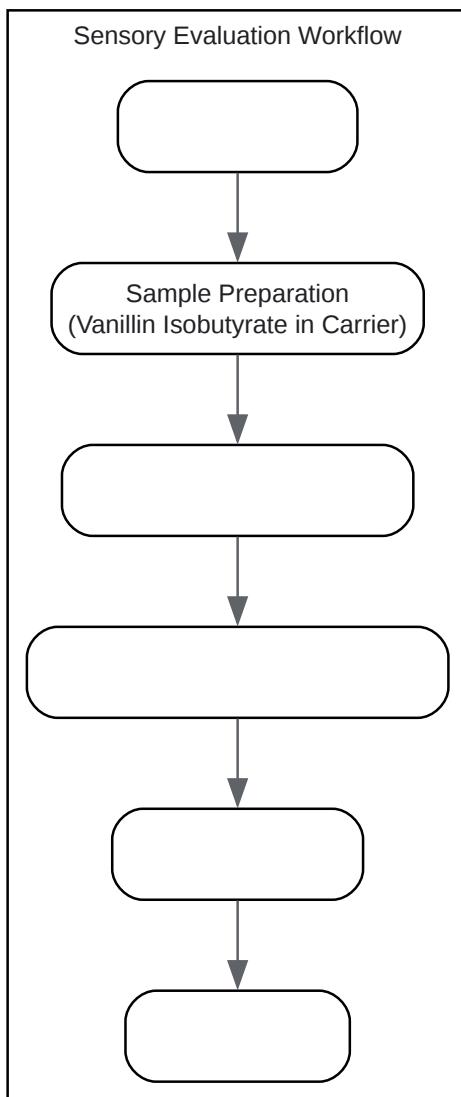
A quantitative descriptive analysis (QDA) method is recommended.[\[11\]](#) Panelists should evaluate the samples individually in a controlled environment with proper lighting and ventilation. They should rate the intensity of each identified attribute on a structured scale (e.g., a 15-point numerical scale).

Data Analysis

The data collected from the sensory panel should be statistically analyzed to determine the mean intensity ratings for each attribute. Analysis of variance (ANOVA) can be used to assess significant differences between samples.

Experimental Workflow

The following diagram illustrates a typical workflow for the sensory evaluation of **vanillin isobutyrate**.



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Sensory Evaluation Workflow

Conclusion

Vanillin isobutyrate is a valuable ingredient with a complex and desirable organoleptic profile. Its rich, creamy, and sweet vanilla character, complemented by fruity and caramel notes, makes it suitable for a wide range of applications. Understanding its physicochemical properties, the biochemical basis of its perception, and standardized methods for its sensory evaluation is essential for its effective utilization in research, product development, and quality control. This technical guide provides a foundational resource for professionals working with this important flavor and fragrance compound.

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